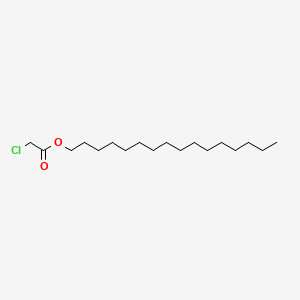
(+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tagetonol is a naturally occurring compound found in the essential oil of the Japanese Ho-leaf. It is known for its unique chemical structure and properties. The compound has the molecular formula C10H18O2 and a molecular weight of 170.2487
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tagetonol can be synthesized through several chemical routes. One common method involves the oxidation of linalool, a major component of Ho-leaf oil. The reaction typically requires an oxidizing agent such as potassium permanganate or chromium trioxide under controlled conditions to yield Tagetonol .
Industrial Production Methods: Industrial production of Tagetonol often involves the extraction of Ho-leaf oil followed by fractional distillation to isolate the compound. The leaves and small twigs of the Ho-Sho tree are steam distilled to obtain the essential oil, which contains Tagetonol along with other constituents .
Analyse Chemischer Reaktionen
Types of Reactions: Tagetonol undergoes various chemical reactions, including:
Oxidation: Tagetonol can be further oxidized to form different products, depending on the oxidizing agents and conditions used.
Reduction: The compound can be reduced to its corresponding alcohols or other reduced forms.
Substitution: Tagetonol can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Tagetonol can yield various ketones and aldehydes .
Wissenschaftliche Forschungsanwendungen
Tagetonol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammation.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of Tagetonol involves its interaction with various molecular targets and pathways. The compound is known to exert its effects through:
Antimicrobial Activity: Tagetonol disrupts the cell membrane of microorganisms, leading to cell lysis and death.
Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: Tagetonol inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Tagetonol is unique compared to other similar compounds due to its specific chemical structure and properties. Some similar compounds include:
Linalool: A major component of Ho-leaf oil, known for its pleasant aroma and biological activities.
Citronellol: Another constituent of essential oils with similar antimicrobial and antioxidant properties.
Geraniol: Found in various essential oils, known for its fragrance and potential therapeutic effects.
Eigenschaften
CAS-Nummer |
23007-34-3 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
6-hydroxy-2,6-dimethyloct-7-en-4-one |
InChI |
InChI=1S/C10H18O2/c1-5-10(4,12)7-9(11)6-8(2)3/h5,8,12H,1,6-7H2,2-4H3 |
InChI-Schlüssel |
HPKAJXIDKBSLHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)CC(C)(C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B13767698.png)






![Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]-](/img/structure/B13767734.png)


methyl}amino)-4-(methylsulfanyl)butanoate](/img/structure/B13767750.png)



